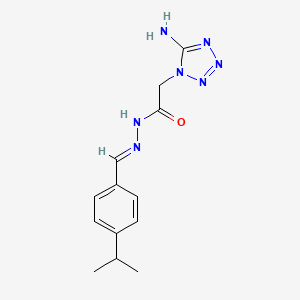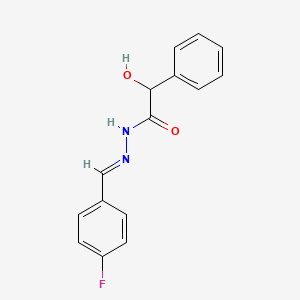![molecular formula C19H14ClN3O2 B3862220 phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3862220.png)
phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime
Vue d'ensemble
Description
Phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, also known as AG1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
Phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the EGFR signaling pathway. In addition, phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, which minimizes off-target effects. It is also relatively stable and can be easily synthesized in the lab. However, phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has some limitations, including its relatively low potency compared to other EGFR inhibitors and its poor solubility in water.
Orientations Futures
There are several future directions for research on phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. Another area of interest is the investigation of the potential therapeutic applications of phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with EGFR signaling dysregulation. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime may also be an area of future research.
Applications De Recherche Scientifique
Phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-6-8-17(9-7-16)22-19(24)25-23-18(14-4-2-1-3-5-14)15-10-12-21-13-11-15/h1-13H,(H,22,24)/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRTAIUIVEINI-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(4-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862142.png)
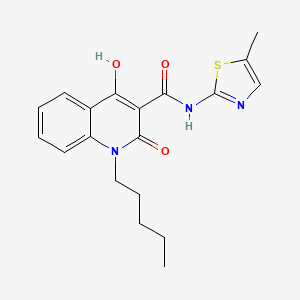
![4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3862147.png)
![2-(1-cyclopentyl-4-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3862149.png)
![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3862157.png)
![N-isopropyl-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862169.png)
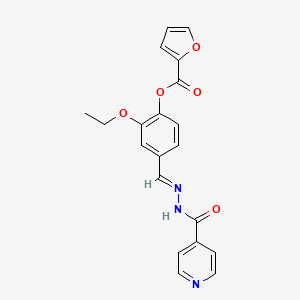
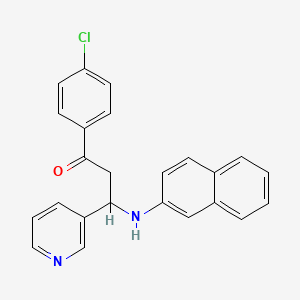
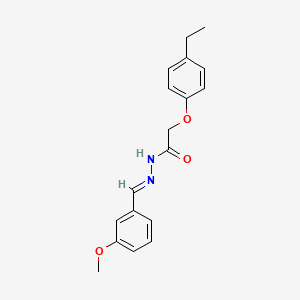
![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862207.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B3862213.png)
![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)
